molecular formula C17H16N2O3S B11695369 5-[(2-Methoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

5-[(2-Methoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11695369
M. Wt: 328.4 g/mol
InChI Key: IHMDDBNXKMBZQK-UHFFFAOYSA-N
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Description

5-[(2-Methoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a phenyl group and a methoxyphenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-methoxyaniline with 4-methylbenzaldehyde in the presence of a base to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the desired thiazolidinedione compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinedione ring to a thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

5-[(2-Methoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity. The compound can also inhibit specific enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Methoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

5-(2-methoxyanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O3S/c1-11-7-9-12(10-8-11)19-16(20)15(23-17(19)21)18-13-5-3-4-6-14(13)22-2/h3-10,15,18H,1-2H3

InChI Key

IHMDDBNXKMBZQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3OC

Origin of Product

United States

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